Ferrous oxalate dihydrate

概要

説明

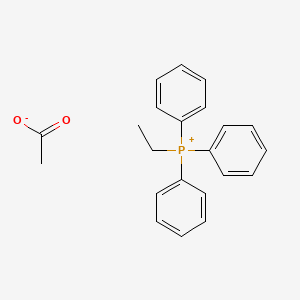

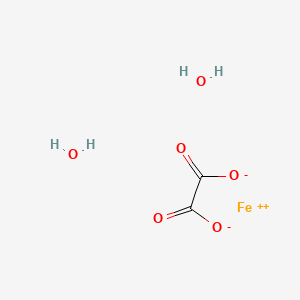

Ferrous oxalate dihydrate (FeC2O4·2H2O), also known as Humboldtine, is an important synthetic intermediate and a key building block for the preparation of various advanced materials . It is the ferrous salt of ethandicarboxylic acid (oxalic acid) . The naturally occurring mineral form of this compound is known as Humboldtine . It is often associated with coal deposits but may also form by the interaction of fungi and iron-bearing rocks .

Synthesis Analysis

Ferrous oxalate dihydrate can be synthesized from metallic iron . A versatile synthetic approach to single crystals of FeC2O4·2H2O and its deuterated analogue has been described, starting from metallic iron . This protocol has also been employed successfully for the preparation of 57FeC2O4·2H2O, as required for Möβbauer spectroscopy .

Molecular Structure Analysis

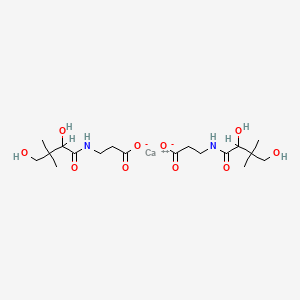

Ferrous oxalate dihydrate is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each with two aquo ligands . Like other iron oxalates, ferrous oxalates feature octahedral Fe centers .

Chemical Reactions Analysis

When heated to 120 °C, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190 °C . The products of thermal decomposition are a mixture of iron oxides and pyrophoric iron metal, as well as released carbon dioxide, carbon monoxide, and water .

Physical And Chemical Properties Analysis

Ferrous oxalate dihydrate is a yellow powder that is odorless . It has a density of 2.28 g/cm^3 . The dihydrate is poorly soluble in water .

科学的研究の応用

Synthesis of Magnetite Nanoparticles Ferrous oxalate dihydrate can be thermally decomposed to produce magnetite nanoparticles. This process involves synthesizing different polymorphs of ferrous oxalate dihydrate, which can be transformed into magnetite under specific conditions. The morphology of oxalate crystals is preserved during thermal decomposition, leading to spinel particle aggregates with similar size and shape. The synthesized magnetite shows stoichiometry indicated by specific lattice parameters and displays hysteresis behavior at room temperature due to particle size being larger than the critical diameter for superparamagnetic behavior (Angermann & Töpfer, 2008).

Nanorod Ferrous Oxalate in Photocatalysis Ferrous oxalate dihydrate has been used to synthesize nanorod structures via the microemulsion method, which serve as precursors in thermal decomposition processes to form nanocrystalline hematite. These nanostructures exhibit peculiar magnetic properties, such as high coercive field values, and display characteristics similar to spin glasses at low temperatures and weak magnetic fields. This makes them suitable for advanced applications in nanotechnology and materials science (Perović et al., 2015).

Purification of Phosphoric Acid Ferrous oxalate dihydrate can be used in the purification of high iron wet-process phosphoric acid. The method involves using oxalic acid to precipitate iron as ferrous oxalate dihydrate, achieving about 91% removal efficiency of iron. This process is significant in reducing iron content in phosphoric acid with minimal P2O5 losses, demonstrating the utility of ferrous oxalate dihydrate in industrial chemical processes (Abdel‐Ghafar et al., 2019).

Proton Conductivity Ferrous oxalate dihydrate exhibits high proton conductivity at ambient temperature, making it important for applications in electrolytes of fuel cells or sensors. Its conductivity, which is exceptionally high without any strong acidic group, suggests its potential as a new proton conductive material consisting of coordination polymers (Yamada, Sadakiyo, & Kitagawa, 2009).

Thermal Decomposition to α-Fe2O3 for Gas Sensing Ferrous oxalate dihydrate can be synthesized into nanowires, which upon calcination, transform into mesoporous nanowire-like α-Fe2O3. This material demonstrates good gas-sensing characteristics, especially for ethanol, combined with short response and recovery times at specific working temperatures. Its properties are attributed to the high content of defect-related oxygen species (Jia, Ni, & Fang, 2021).

Fundamentals of Crystallization Research has focused on the basic fundamentals of ferrous oxalate dihydrate crystallization, including aspects like supersaturation, nucleation, and crystal growth. This is particularly relevant in simulated dihydrate phosphoric acid product, providing insights into the physicochemical properties and behaviors of ferrous oxalate dihydrate in various conditions (Abdel‐Ghafar, Ibrahim, El-Shall, & Ismail, 2018).

Thermal Decomposition Kinetics The kinetics of thermal dehydration and decomposition of ferrous oxalate dihydrate have been extensively studied. This involves analyzing the behavior of different polymorphs under various thermal conditions, providing valuable information on the stability and transformation of ferrous oxalate dihydrate under heat (Ogasawara & Koga, 2014).

Photocatalytic Performance Ferrous oxalate dihydrate has been used to synthesize layered nanosheets, which after specific treatments, show efficient photocatalytic performance. This application demonstrates the potential of ferrous oxalate dihydrate in environmental cleanup and renewable energy technologies (Liu, Liu, Wang, & Guo, 2016).

Fenton Oxidation Activity Ferrous oxalate dihydrate exhibits significant Fenton oxidation activity in degrading organic compounds in the presence of H2O2 in the dark. This property is vital for applications in environmental remediation, especially in the treatment of wastewater and polluted water bodies (Li et al., 2018).

Safety And Hazards

将来の方向性

Ferrous oxalate dihydrate has emerged as an important building block for the preparation of new, functional advanced materials . It has high, thermally activated proton conductivity and displays remarkable photocatalytic properties . It is also used as a raw material for preparing solid electrolytes and as a negative electrode material for lithium-ion batteries .

特性

IUPAC Name |

iron(2+);oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZZSLZTJVZSX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975879 | |

| Record name | Iron(2+) ethanedioate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrous oxalate dihydrate | |

CAS RN |

6047-25-2 | |

| Record name | Ferrous oxalate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) ethanedioate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X3YBU50D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。